molecular formula C8H12O2 B1532841 2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid CAS No. 2060042-39-7

2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid

Cat. No.: B1532841
CAS No.: 2060042-39-7
M. Wt: 140.18 g/mol
InChI Key: DSTDHBHQZMEDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid is a compound with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol It is characterized by the presence of two cyclopropane rings, one of which is substituted with a methyl group

Preparation Methods

The synthesis of 2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid typically involves the formation of cyclopropane rings through cyclopropanation reactions. One common method is the reaction of alkenes with diazo compounds in the presence of transition metal catalysts, such as rhodium or copper . The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups like esters or amides using reagents like thionyl chloride or carbodiimides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols.

Scientific Research Applications

2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme mechanisms and metabolic pathways, particularly those involving cyclopropane-containing substrates.

    Medicine: Research into the pharmacological properties of cyclopropane derivatives has shown potential for the development of new therapeutic agents.

    Industry: The compound’s unique structural features make it useful in the design of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclopropane rings can confer stability and rigidity to the molecule, affecting its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing compounds, such as:

    Cyclopropanecarboxylic acid: Lacks the methyl substitution, resulting in different reactivity and properties.

    2-Methylcyclopropanecarboxylic acid: Contains only one cyclopropane ring, leading to distinct chemical behavior and applications.

    1,1’-Bicyclopropyl-2-carboxylic acid: Similar structure but without the methyl group, affecting its chemical and biological properties.

Properties

IUPAC Name

2-(2-methylcyclopropyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-4-2-5(4)6-3-7(6)8(9)10/h4-7H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTDHBHQZMEDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Methylcyclopropyl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.